molecular formula C10H15NO3 B1432025 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile CAS No. 1803605-23-3

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile

Cat. No.: B1432025
CAS No.: 1803605-23-3
M. Wt: 197.23 g/mol
InChI Key: BTYPCXGSSQRXME-UHFFFAOYSA-N
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Description

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile (CAS: 124499-37-2) is a spirocyclic nitrile derivative characterized by a 1,4-dioxaspiro[4.5]decane core fused with a hydroxyacetonitrile moiety. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 200.23 g/mol . The compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals and agrochemicals due to the reactivity of its nitrile group and the conformational rigidity imparted by the spirocyclic system .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c11-7-9(12)8-1-3-10(4-2-8)13-5-6-14-10/h8-9,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYPCXGSSQRXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(C#N)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Spirocyclic Core

The 1,4-dioxaspiro[4.5]decane core is typically synthesized by acid-catalyzed cyclization of appropriate diol precursors with cyclic ketones or aldehydes. This involves:

  • Starting from a diol containing a suitable chain length to form the five-membered dioxolane ring.
  • Treatment with acid catalysts such as p-toluenesulfonic acid or sulfuric acid under reflux conditions.
  • Intramolecular cyclization to generate the spirocyclic acetal structure.

Introduction of the Hydroxyacetonitrile Group

The hydroxyacetonitrile substituent at the spiro center is introduced by:

  • Reacting the spirocyclic ketone intermediate with cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide) in the presence of a base or acid catalyst.
  • This reaction proceeds via nucleophilic addition of cyanide to the carbonyl carbon, followed by protonation to yield the hydroxyacetonitrile functionality.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (0–25 °C) to avoid side reactions.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization Diol precursor, acid catalyst (e.g., p-TsOH), reflux Forms 1,4-dioxaspiro[4.5]decane core
Cyanide addition Sodium cyanide or TMSCN, base/acid catalyst, DMF/THF, 0–25 °C Introduces hydroxyacetonitrile group
Purification Chromatography on silica gel, ethyl acetate/hexanes Isolates pure product

Industrial and Laboratory Scale Synthesis

  • At laboratory scale, the synthesis is performed via batch reactions with careful control of temperature and stoichiometry to maximize yield and purity.
  • Industrially, the process can be adapted to continuous flow reactors for improved safety handling cyanide reagents and enhanced reproducibility.
  • Purification typically involves chromatographic techniques to separate the desired compound from side products and unreacted starting materials.

Research Findings and Optimization

  • Studies indicate that acid-catalyzed cyclization yields high selectivity for the spirocyclic acetal formation when using diols with appropriate chain length and stereochemistry.
  • The cyanide addition step requires careful control of pH and temperature to prevent hydrolysis or polymerization of the nitrile group.
  • Use of trimethylsilyl cyanide (TMSCN) has been found to provide milder reaction conditions and better yields compared to sodium cyanide.
  • Optimization of solvent choice and reaction time significantly impacts the purity and yield of the final hydroxyacetonitrile product.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome Notes
Spirocyclic core formation Diol + acid catalyst, reflux 1,4-Dioxaspiro[4.5]decane scaffold High selectivity under acidic conditions
Hydroxyacetonitrile introduction Cyanide source (NaCN or TMSCN), base/acid, DMF or THF, 0–25 °C This compound Controlled conditions prevent side reactions
Purification Silica gel chromatography, EtOAc/hexanes Pure target compound Critical for removal of impurities

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .

Scientific Research Applications

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The hydroxyacetonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications Reference
2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetonitrile 124499-37-2 C₁₀H₁₅NO₂ Nitrile, spirocyclic ether Intermediate for drug synthesis
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 C₁₂H₂₀O₅ Ester, hydroxyl, spirocyclic ether Solubility enhancer in formulations
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid 889949-15-9 C₁₁H₁₇NO₄ Carboxylic acid, amine, spirocyclic ether Peptide coupling applications
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile - C₁₅H₁₄N₃O₂ Nitrile, diketone, diazaspiro Anticancer agent precursor

Key Observations :

  • Reactivity : The nitrile group in the target compound offers nucleophilic reactivity, enabling transformations like hydrolysis to carboxylic acids or reduction to amines. In contrast, ester derivatives (e.g., Ethyl 2-(8-hydroxy-...)acetate) are more stable and serve as protecting groups .
Spirocyclic Ring Modifications
Compound Name Spiro System Heteroatoms Notable Features Reference
Target Compound 1,4-Dioxaspiro[4.5] 2 oxygen atoms High thermal stability due to rigid spiro core
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one 8-Azaspiro[4.5] 2 oxygen, 1 nitrogen Enhanced bioavailability for drug delivery
1,4-Dioxaspiro[4.4]nonane-7-ethanol 1,4-Dioxaspiro[4.4] 2 oxygen atoms Smaller ring size increases ring strain

Key Observations :

  • Ring Size: Smaller spiro systems (e.g., 1,4-dioxaspiro[4.4]nonane) exhibit higher ring strain, reducing synthetic yield compared to the more stable [4.5] system .
  • Heteroatoms : Inclusion of nitrogen (e.g., azaspiro derivatives) introduces basicity, enabling pH-dependent solubility .
Spectral Data
Compound IR (cm⁻¹) ^1H-NMR (δ ppm) Reference
Target Compound 2248 (C≡N), 3400 (O-H) 1.20–2.30 (m, spiro CH₂), 4.25 (s, -OH)
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile 1743 (C=O), 1687 (C=O), 2248 (C≡N) 1.20–2.30 (m, CH₂), 4.25 (s, CH₂-C≡N)
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 1735 (C=O), 3400 (O-H) 1.25 (t, CH₃), 4.12 (q, OCH₂CH₃)

Key Observations :

  • The nitrile stretch (~2248 cm⁻¹) is consistent across nitrile-containing analogs .
  • Spirocyclic protons appear as complex multiplets (δ 1.20–2.30 ppm) due to restricted rotation .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile?

Methodological Answer:
Synthesis typically involves functionalizing the spirocyclic core via nucleophilic addition or esterification. For example:

  • Ketal Protection: Use 1,4-dioxaspiro[4.5]decane derivatives as precursors, followed by hydroxyacetonitrile introduction via cyanohydrin formation .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity threshold) .

Basic: How is the structural elucidation of this compound validated in experimental settings?

Methodological Answer:
Use multi-spectral analysis:

  • NMR: 1^1H and 13^13C NMR to confirm spirocyclic geometry (e.g., δ 1.5–2.5 ppm for cyclohexyl protons, δ 100–110 ppm for ketal carbons) .
  • IR: Detect hydroxyl (3200–3500 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) functional groups .
  • X-ray Crystallography: Resolve stereochemistry and bond angles in crystalline forms .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility: Moderately soluble in DMSO (10–20 mM stock solutions recommended). Use co-solvents like ethanol or acetone for aqueous dilution .
  • Stability: Store at 2–8°C under inert gas (N2_2/Ar) to prevent hydrolysis of the nitrile group. Monitor degradation via LC-MS over 6-month periods .

Advanced: How can researchers evaluate the compound’s biological activity in cancer models?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines. Reference IC50_{50} values (e.g., 20 µM in MCF-7) from dose-response curves .
  • Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays or Annexin V-FITC/PI flow cytometry .

Advanced: What mechanistic studies are recommended to probe its enzyme inhibition potential?

Methodological Answer:

  • Kinetic Analysis: Perform Michaelis-Menten assays with target enzymes (e.g., cytochrome P450 isoforms) to determine inhibition constants (KiK_i) .
  • Molecular Docking: Use software (AutoDock Vina) with PDB structures (e.g., 3A4) to predict binding interactions at the spirocyclic core .

Advanced: How should contradictory data in biological activity be resolved?

Methodological Answer:

  • Replicate Studies: Ensure consistency across cell lines (e.g., MCF-7 vs. neuronal cells) and assay conditions (e.g., serum-free media) .
  • Orthogonal Assays: Validate cytotoxicity via ATP-based luminescence and compare with MTT results .
  • Statistical Analysis: Apply ANOVA or Tukey’s HSD to address variability in IC50_{50} values .

Advanced: What computational approaches model its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (2.5–3.5), BBB permeability, and CYP450 metabolism .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .

Advanced: How is the metabolic fate studied in in vivo models?

Methodological Answer:

  • Radiolabeling: Synthesize 14^{14}C-labeled analogs for tissue distribution studies in rodents .
  • LC-MS/MS Metabolite Profiling: Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in plasma and urine .

Advanced: What strategies assess the impact of stereochemistry on bioactivity?

Methodological Answer:

  • Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .
  • Comparative Bioassays: Test R/S enantiomers in parallel for differences in IC50_{50} or receptor binding affinity .

Tables for Key Data

Table 1: Representative Biological Activities of Analogous Compounds

Biological ActivityCell Line/ModelIC50_{50} (µM)Reference
CytotoxicityMCF-7 (Breast Cancer)20
Antioxidant ActivityLiver Homogenate156.3
NeuroprotectionNeuronal CellsNot Specified

Table 2: Stability Guidelines

ParameterRecommendationEvidence Source
Storage Temperature2–8°C
Solvent CompatibilityDMSO, Ethanol
Degradation MonitoringLC-MS every 3 months

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile
Reactant of Route 2
Reactant of Route 2
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile

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